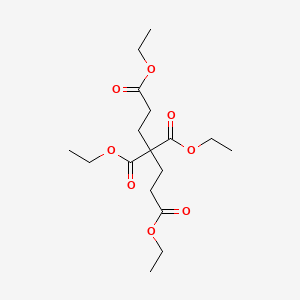
1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group and an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
1-(3-Aminophenyl)-1H-1,2,3-triazole-4-carbaldehyde: The amino group instead of the nitro group can lead to different chemical properties and applications.
1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-methanol: The presence of a hydroxyl group instead of an aldehyde group can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H6N4O3 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6N4O3/c14-6-7-5-12(11-10-7)8-2-1-3-9(4-8)13(15)16/h1-6H |
Clé InChI |
WHAZRBLEEWXEQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
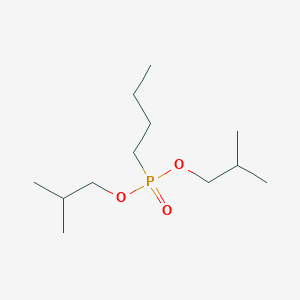

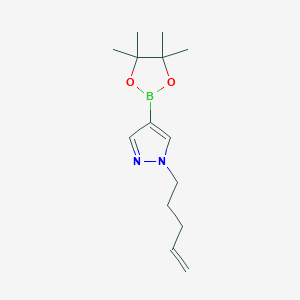
![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

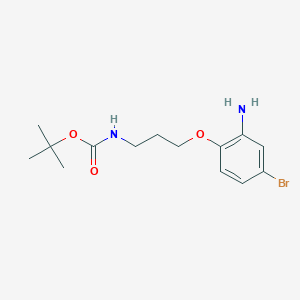
![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
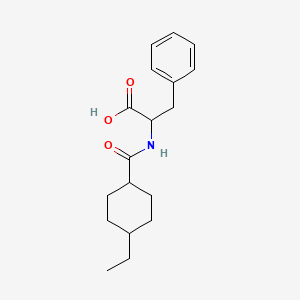

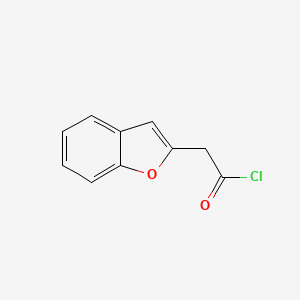
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
